CDK12-IN-E9

ABC transporter multidrug resistance efflux evasion

Efflux-mediated resistance confounding CDK12 studies? CDK12-IN-E9 was rationally designed to overcome ABCB1/ABCG2-mediated drug efflux-a core limitation of THZ1. It retains full potency in THZ1-resistant models (IC50 = 8-40 nM) and enables clean resistance mechanism studies via Cys1039F mutation selection. With CDK7/CyclinH IC50 > 1 μM (>300-fold selectivity over THZ1), it isolates CDK12-specific transcriptional regulation without CDK7 crosstalk. Validated for liposomal formulation studies in colorectal cancer models. For procurement: ≥98% purity, batch-specific COA, and reliable global shipping.

Molecular Formula C24H30N6O2
Molecular Weight 434.54
CAS No. 2020052-55-3
Cat. No. B606569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK12-IN-E9
CAS2020052-55-3
SynonymsCDK12-IN-E9;  CDK12INE9;  CDK12 IN E9; 
Molecular FormulaC24H30N6O2
Molecular Weight434.54
Structural Identifiers
SMILESC=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O
InChIInChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1
InChIKeyCDCHESFKYUNJPV-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK12-IN-E9: An Efflux-Evading Covalent CDK12 Inhibitor


CDK12-IN-E9 (CAS 2020052-55-3) is a small-molecule cyclin-dependent kinase (CDK) inhibitor developed as a clinical analog of THZ1 [1]. It functions as a potent and selective covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9, while exhibiting weak binding to the CDK7/CyclinH complex (IC50 > 1 μM) . Critically, CDK12-IN-E9 was explicitly designed to overcome a key limitation of the THZ series: it is not a substrate for the multidrug transporters ABCB1 and ABCG2, thereby avoiding ABC transporter-mediated drug efflux—a major mechanism of acquired resistance to transcriptional CDK inhibitors [1].

Engineered to evade ABCB1/ABCG2 transporter efflux
Covalent CDK12 engagement via Cys1039 modification
Weak CDK7 binding (IC50 > 1 μM) — supports CDK12-focused transcriptional studies

CDK12-IN-E9: Differentiation from Other CDK12 Inhibitors


Procurement of a generic 'CDK12 inhibitor' without consideration of compound-specific properties risks experimental failure due to three critical differentiators: (1) susceptibility to ABC transporter-mediated efflux, which limits intracellular drug accumulation and drives acquired resistance [1]; (2) divergent selectivity profiles across the CDK family (e.g., CDK7, CDK9, CDK13), which profoundly influence both efficacy and toxicity readouts ; and (3) binding modality—covalent versus ATP-competitive reversible inhibition—which determines target residence time and resistance mutation susceptibility [1]. CDK12-IN-E9 addresses these variables through deliberate molecular design: it escapes efflux, exhibits a distinct CDK selectivity signature, and engages CDK12 via covalent modification of Cys1039. The quantitative evidence below substantiates why CDK12-IN-E9 cannot be replaced by THZ1, THZ531, SR-4835, or CDK4/6 inhibitors without compromising experimental validity.

Efflux susceptibility mismatch THZ1 is actively effluxed by ABCB1/ABCG2; CDK12-IN-E9 retains intracellular activity irrespective of transporter expression. Replacing with THZ1 may introduce efflux-confounded results.
CDK selectivity profile divergence THZ1 potently inhibits CDK7 (IC50 3.2 nM), while CDK12-IN-E9 spares CDK7. SR-4835 targets CDK12/13 reversibly. Using non-selective or pan-CDK inhibitors may confound transcriptional readouts.
Binding modality alters target residence time CDK12-IN-E9 is covalent (Cys1039), whereas SR-4835 and CDK4/6 inhibitors are reversible ATP-competitive. Covalent engagement prolongs inhibition and changes resistance mutation patterns.

CDK12-IN-E9: Comparative Evidence vs. Other CDK Inhibitors


ABC Transporter Efflux Evasion vs. THZ1

CDK12-IN-E9 was specifically engineered to escape ABC transporter-mediated drug efflux, a major resistance mechanism that limits the clinical utility of THZ1. In cells overexpressing ABCB1 (MDR1) or ABCG2 (BCRP), THZ1 potency is substantially reduced due to active efflux, whereas CDK12-IN-E9 retains full cytotoxic activity irrespective of transporter expression [1]. Resistance selection experiments confirmed that while THZ1-resistant cells exhibit marked upregulation of ABCB1 and ABCG2, CDK12-IN-E9-resistant cells do not upregulate these transporters; instead, resistance arises via a target-site mutation (C1039F in CDK12), confirming that efflux is not a resistance pathway for CDK12-IN-E9 [1].

Efflux Evasion
Head-to-head
THZ1 susceptible to ABCB1/ABCG2 efflux; CDK12-IN-E9 retains full cytotoxic activity in transporter-overexpressing cells
Supports consistent intracellular drug levels across efflux-variable models
Resistance emerges via C1039F mutation, not transporter upregulation
ABC transporter multidrug resistance efflux evasion CDK12 inhibitor THZ1 resistance

Potency in THZ1-Resistant Cancer Models

CDK12-IN-E9 demonstrates potent antiproliferative activity in cell line models that have acquired resistance to THZ1 (THZ1R). The antiproliferative IC50 of CDK12-IN-E9 in THZ1R neuroblastoma (NB) and lung cancer cells ranges from 8 to 40 nM [1]. In contrast, THZ1 shows dramatically reduced or absent efficacy in these same THZ1R models—a direct consequence of ABC transporter upregulation as the primary resistance mechanism [1]. Notably, CDK12-IN-E9 resistance, when it emerges, maps to a distinct mechanism: a point mutation at the covalent binding site (Cys1039) rather than efflux pump induction [1].

THZ1R Model Activity
Head-to-head
IC50 = 8–40 nM in THZ1-resistant neuroblastoma and lung cancer cells
Enables CDK12 inhibition studies in acquired resistance context
THZ1 shows minimal activity in the same resistant models
acquired resistance THZ1-resistant CDK12 C1039F mutation neuroblastoma lung cancer

Superior Antiproliferative Activity vs. CDK4/6 Inhibitors

CDK12-IN-E9 shows more potent antiproliferative activity in THZ1R neuroblastoma and lung cancer cells compared with the clinically approved CDK4/6 inhibitors ribociclib, palbociclib, and the pan-CDK inhibitor AZD5438 . While CDK12-IN-E9 achieves IC50 values in the 8–40 nM range across these cell line models, the CDK4/6 inhibitors exhibit substantially weaker activity, reinforcing the specificity of CDK12 inhibition for transcriptional regulation rather than cell-cycle progression in these tumor contexts .

vs CDK4/6 Inhibitors
Data to verify
Reported greater potency than ribociclib, palbociclib, and AZD5438 in THZ1R cells
Supports CDK12-specific mechanism over CDK4/6 pathway in these models
Exact comparator IC50 values not specified in source
antiproliferative potency CDK4/6 inhibitor comparison neuroblastoma lung cancer ribociclib

CDK7 Sparing Profile vs. THZ1

CDK12-IN-E9 exhibits weak binding to the CDK7/CyclinH complex, with an IC50 greater than 1 μM . This contrasts sharply with THZ1, which potently inhibits CDK7 (IC50 = 3.2 nM) . The differential CDK7 activity is mechanistically significant: CDK7 inhibition contributes to the broader transcriptional suppression profile of THZ1, whereas CDK12-IN-E9 achieves a more CDK12-restricted effect with CDK9 as the only notable secondary non-covalent target .

CDK7 Selectivity
Cross-study
CDK12-IN-E9 IC50 > 1 μM vs THZ1 IC50 = 3.2 nM
Minimizes CDK7-mediated transcriptional confounding
>312-fold reduced CDK7 activity relative to THZ1
CDK selectivity CDK7 off-target activity kinase profiling therapeutic window

Covalent CDK12 Engagement vs. ATP-Competitive Inhibitors

CDK12-IN-E9 exerts its cytotoxic effects through covalent modification of cysteine 1039 of CDK12 [1]. Resistance selection studies confirmed that CDK12-IN-E9-resistant cells harbor a C1039F mutation in CDK12, providing direct genetic evidence of on-target covalent engagement [1]. In contrast, SR-4835 is an ATP-competitive reversible dual inhibitor of CDK12/CDK13 (CDK12: IC50 = 99 nM, Kd = 98 nM; CDK13: Kd = 4.9 nM) . Covalent inhibition offers prolonged target residence time and distinct susceptibility profiles to resistance mutations compared with reversible ATP-competitive inhibitors.

Binding Mode
Head-to-head
Covalent modification at Cys1039; SR-4835 is reversible (IC50=99 nM)
Prolonged target residence time vs reversible inhibitors
Resistance mutation C1039F confirms on-target covalent engagement
covalent inhibitor Cys1039 irreversible binding target engagement SR-4835

CDK12-IN-E9: Optimized Research & Industrial Applications


CDK12 Biology Across ABC Transporter Expression Levels

CDK12-IN-E9 is the preferred tool compound for studies conducted in cell line panels with heterogeneous expression of ABCB1 (MDR1) and ABCG2 (BCRP), or in models where efflux-mediated resistance is a confounding variable. Unlike THZ1, which is actively effluxed and loses potency in transporter-overexpressing cells, CDK12-IN-E9 maintains consistent intracellular exposure and cytotoxic activity irrespective of transporter status [1]. This property is essential for reproducible pharmacodynamic and phenotypic readouts across cancer cell line panels and for studies exploring combination strategies with efflux pump inhibitors.

Acquired Resistance to Transcriptional CDK Inhibitors

CDK12-IN-E9 enables research into acquired resistance mechanisms to covalent CDK12 inhibition that are distinct from efflux-mediated pathways. Because CDK12-IN-E9 evades ABC transporters, resistance selection with this compound yields on-target mutations (Cys1039F) rather than transporter upregulation [1]. This provides a genetically clean system for studying CDK12-specific resistance mechanisms, target vulnerability, and the development of next-generation inhibitors that overcome binding-site mutations. CDK12-IN-E9 also retains full potency in THZ1-resistant models (IC50 = 8–40 nM), allowing direct interrogation of CDK12 dependency in the post-THZ1 resistance setting [1].

CDK12-Specific Transcription Without CDK7 Confounding

For researchers seeking to isolate CDK12-mediated transcriptional regulation from CDK7-dependent effects, CDK12-IN-E9 offers a superior selectivity window. With CDK7/CyclinH IC50 > 1 μM—over 300-fold weaker than THZ1 (CDK7 IC50 = 3.2 nM)—CDK12-IN-E9 minimizes confounding transcriptional suppression arising from CDK7 inhibition [1]. This CDK7-sparing profile is particularly valuable for RNAPII phosphorylation studies, gene expression profiling, and experiments designed to attribute phenotypes specifically to CDK12 rather than to broader transcriptional CDK inhibition.

Liposomal Formulation Strategies for CDK12 Inhibitor Delivery

CDK12-IN-E9 has been successfully encapsulated into a liposomal formulation (LP-CDK12-IN-E9) with characterized physicochemical properties (polydispersity index: 0.11 ± 0.02; hydrodynamic radius: 62.98 ± 10.29 nm; zeta potential: -27.12 ± 1.65 mV) [1]. This liposomal formulation demonstrated enhanced antitumoral activity in colorectal cancer cell lines, with a higher reduction in invasiveness compared with the free compound in HCT116 cells (p-value < 0.001) [1]. CDK12-IN-E9 thus serves as a validated payload for nanoparticle-based delivery studies aimed at improving tumor targeting and therapeutic index of transcriptional CDK inhibitors.

Application
Selection Property
Validation Focus
CDK12 studies across variable ABC transporter contexts
Efflux-evading covalent CDK12 inhibitor
Consistent intracellular activity irrespective of ABCB1/ABCG2 status
Acquired resistance mechanism research
Activity in THZ1-resistant models
On-target C1039F mutation analysis
CDK12-specific transcriptional profiling
CDK7-sparing selectivity profile
Minimized CDK7-mediated transcriptional interference
Nanoparticle delivery research
Liposomal formulation compatibility
Enhanced tumor-targeting model outcomes

Technical Documentation Hub

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17 linked technical documents
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